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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)piperidine

Cat. No.: B1270657 Get Quote

This document provides an in-depth technical analysis of the spectroscopic data for 4-(4-
Chlorophenyl)piperidine (CAS: 26905-02-2), a key heterocyclic building block in medicinal

chemistry and materials science. As a derivative of piperidine, a ubiquitous scaffold in

pharmaceuticals, its structural elucidation is paramount for quality control, reaction monitoring,

and regulatory compliance. This guide synthesizes predictive data with established

spectroscopic principles to offer a comprehensive characterization for researchers, scientists,

and drug development professionals.

Disclaimer: A complete, publicly-available, integrated dataset for 4-(4-
Chlorophenyl)piperidine is not available in spectral databases like the Spectral Database for

Organic Compounds (SDBS). Therefore, this guide presents a robust analysis based on

predicted values, data from closely related structural analogs, and fundamental spectroscopic

theory to serve as a reliable reference.

Molecular Structure and Spectroscopic Implications
4-(4-Chlorophenyl)piperidine possesses a distinct architecture comprising a saturated

piperidine ring and a para-substituted chlorophenyl moiety. This structure dictates the expected

spectroscopic output.

Piperidine Ring: A flexible six-membered aliphatic ring, which in its chair conformation,

presents axial and equatorial protons, leading to complex signal patterns in NMR. The

nitrogen atom and adjacent carbons are key features in both NMR and MS.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1270657?utm_src=pdf-interest
https://www.benchchem.com/product/b1270657?utm_src=pdf-body
https://www.benchchem.com/product/b1270657?utm_src=pdf-body
https://www.benchchem.com/product/b1270657?utm_src=pdf-body
https://www.benchchem.com/product/b1270657?utm_src=pdf-body
https://www.benchchem.com/product/b1270657?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Chlorophenyl Group: A rigid aromatic system that introduces characteristic signals in NMR

and IR. The chlorine atom, with its two stable isotopes (

Cl and

Cl), imparts a signature isotopic pattern in high-resolution mass spectrometry.

Caption: Molecular Structure of 4-(4-Chlorophenyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For 4-(4-Chlorophenyl)piperidine, both ¹H and ¹³C NMR provide

unambiguous structural confirmation.

Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent

(e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard

for general solubility, while DMSO-d₆ is useful if N-H proton exchange needs to be slowed for

clearer observation.

Internal Standard: Add a small amount of Tetramethylsilane (TMS, 0 ppm) as an internal

standard for chemical shift referencing.

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer equipped with a

broadband probe.

¹H NMR Acquisition:

Set spectral width to cover a range of -1 to 10 ppm.

Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.
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¹³C NMR Acquisition:

Set spectral width to cover a range of 0 to 160 ppm.

Use a proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals

appear as singlets.

A longer relaxation delay (e.g., 2-5 seconds) and a higher number of scans (e.g., 1024 or

more) are necessary due to the low natural abundance of ¹³C.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID) to obtain the final spectrum.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is characterized by distinct regions for aromatic and aliphatic protons.

The piperidine ring protons exhibit complex splitting due to diastereotopicity and

axial/equatorial relationships.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments
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Label Proton Type

Predicted
Chemical
Shift (δ,

ppm)

Multiplicity Integration
Rationale &
Notes

H-Ar
Aromatic
(ortho to C-
C)

7.20 - 7.30 Doublet (d) 2H

Deshielded
by the
electron-
withdrawin
g Cl group.
Appears as
part of an
AA'BB'
system.

H-Ar'
Aromatic

(meta to C-C)
7.10 - 7.20 Doublet (d) 2H

Less

deshielded

than ortho

protons.

Appears as

part of an

AA'BB'

system.

H4
Piperidine

C4-H
2.50 - 2.70 Multiplet (m) 1H

Benzylic

proton,

deshielded by

the adjacent

aromatic ring.

H2ax, H6ax Piperidine

C2/C6 Axial

2.95 - 3.15 Multiplet (m) 2H Deshielded

relative to

equatorial

protons due

to 1,3-diaxial

interactions.

Data for

piperidine

shows these
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Label Proton Type

Predicted
Chemical
Shift (δ,

ppm)

Multiplicity Integration
Rationale &
Notes

protons

around 2.79

ppm[1].

H2eq, H6eq

Piperidine

C2/C6

Equatorial

2.60 - 2.80 Multiplet (m) 2H

Shielded

relative to

axial protons.

H3ax, H5ax
Piperidine

C3/C5 Axial
1.80 - 1.95 Multiplet (m) 2H

Typical

aliphatic

region.

H3eq, H5eq

Piperidine

C3/C5

Equatorial

1.60 - 1.75 Multiplet (m) 2H

Typically the

most shielded

of the ring

protons.

| H-N | Amine N-H | 1.50 - 2.50 | Broad Singlet (br s) | 1H | Chemical shift is highly variable and

depends on solvent, concentration, and temperature. |

Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum shows six distinct signals, four for the aromatic

carbons (due to symmetry) and three for the piperidine carbons (due to symmetry).

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments
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Label Carbon Type
Predicted Chemical

Shift (δ, ppm)
Rationale & Notes

C-ipso Aromatic (C-C) 145.0 - 147.0

Quaternary carbon
attached to the
piperidine ring.
Deshielded.

C-Cl Aromatic (C-Cl) 131.0 - 133.0
Deshielded by the

attached chlorine.

C-Ar Aromatic (CH, ortho) 128.0 - 129.5

Standard aromatic CH

carbons. Similar

values are seen in 1-

(4-

chlorophenyl)piperazi

ne[2].

C-Ar' Aromatic (CH, meta) 127.5 - 129.0
Standard aromatic CH

carbons.

C2, C6 Piperidine (CH₂) 46.0 - 48.0

Adjacent to nitrogen.

For piperidine, this

signal is at ~47.6

ppm[3].

C4 Piperidine (CH) 43.0 - 45.0
Benzylic carbon,

deshielded.

| C3, C5 | Piperidine (CH₂) | 34.0 - 36.0 | Aliphatic carbon beta to nitrogen. |

Caption: Key ¹H and ¹³C NMR environments in 4-(4-Chlorophenyl)piperidine.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular

"fingerprint."

Experimental Protocol: FTIR Data Acquisition
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Methodology: The Attenuated Total Reflectance (ATR) method is a modern, reliable choice,

requiring minimal sample preparation. Alternatively, the KBr pellet method can be used.

ATR-FTIR: Place a small amount of the solid sample directly onto the ATR crystal (e.g.,

diamond or germanium). Ensure good contact using the pressure clamp.

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr

powder. Press the mixture into a transparent pellet using a hydraulic press.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background

spectrum of the empty ATR crystal or a pure KBr pellet must be collected first and subtracted

from the sample spectrum.

Validation: The spectrum should be free of water vapor and CO₂ artifacts, which can be

identified by sharp, characteristic bands.

Predicted IR Absorption Bands
Table 3: Predicted Characteristic IR Frequencies
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Notes

3300 - 3400 N-H Stretch Medium, Broad

Characteristic of a
secondary amine.
Broadness is due
to hydrogen
bonding.

3000 - 3100 Aromatic C-H Stretch Medium to Weak

Signals just above

3000 cm⁻¹ are

indicative of sp² C-H

bonds.

2800 - 3000 Aliphatic C-H Stretch Strong

Multiple bands

corresponding to

symmetric and

asymmetric stretching

of CH₂ and CH groups

in the piperidine ring.

~1600, ~1490 Aromatic C=C Stretch Strong to Medium

Two or three sharp

bands characteristic of

the benzene ring

skeleton.

1080 - 1100 C-Cl Stretch Strong

Strong absorption

typical for aryl

chlorides.

| ~820 | C-H Out-of-Plane Bend | Strong | Strong band indicative of 1,4-disubstitution (para) on

a benzene ring. |

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule and offers structural insights through the analysis of its fragmentation patterns.

Experimental Protocol: EI-MS Data Acquisition
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Technique: Electron Ionization (EI) is a classic, high-energy technique that produces

complex fragmentation patterns useful for structural elucidation.

Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas

Chromatography (GC) column for purified samples (GC-MS).

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce

ionization and fragmentation.

Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio

(m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Trustworthiness: The protocol's validity is confirmed by the calibration of the mass analyzer

using a known standard (e.g., PFTBA) and the observation of expected isotopic patterns.

Predicted Mass Spectrum and Fragmentation Analysis
The molecular formula is C₁₁H₁₄ClN. The calculated monoisotopic mass is 195.0815 g/mol .[4]

Molecular Ion (M⁺˙): A key feature will be the molecular ion peak cluster. Due to the natural

abundance of chlorine isotopes (

Cl:~75.8%,

Cl:~24.2%), the spectrum will show a prominent M⁺˙ peak at m/z 195 and a smaller M+2
peak at m/z 197 with an intensity ratio of approximately 3:1. This pattern is a definitive
indicator of a single chlorine atom.

Major Fragmentation Pathways: The primary fragmentation involves the cleavage of the

piperidine ring and the loss of the chlorophenyl substituent.

Table 4: Predicted Key Fragments in EI-MS
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m/z (for ³⁵Cl) Proposed Fragment Ion Fragmentation Pathway

195 / 197 [C₁₁H₁₄ClN]⁺˙ Molecular Ion (M⁺˙)

180 [C₁₁H₁₁N]⁺˙
Loss of a methyl radical (·CH₃)

after rearrangement

166 [C₁₀H₁₂N]⁺
Loss of an ethyl radical (·C₂H₅)

from the piperidine ring

111 / 113 [C₆H₄Cl]⁺

Loss of the piperidine moiety,

forming the chlorophenyl

cation.

| 84 | [C₅H₁₀N]⁺ | Cleavage at C4, retaining the nitrogen-containing fragment. |

[M]⁺˙
m/z 195/197

[M-CH₃]⁺
m/z 180

- ·CH₃

[C₆H₄Cl]⁺
m/z 111/113

- C₅H₁₀N·

[C₅H₁₀N]⁺
m/z 84

- C₆H₅Cl

Click to download full resolution via product page

Caption: Proposed major fragmentation pathways for 4-(4-Chlorophenyl)piperidine in EI-MS.

Conclusion
The structural characterization of 4-(4-Chlorophenyl)piperidine can be confidently achieved

through a combined spectroscopic approach. ¹H and ¹³C NMR define the carbon-hydrogen

framework, IR spectroscopy confirms the presence of key functional groups (N-H, aromatic

ring, C-Cl), and mass spectrometry verifies the molecular weight and provides structural clues

through its distinct isotopic pattern and fragmentation. The predictive data and protocols

outlined in this guide serve as a robust framework for the analysis of this compound and its

derivatives in a research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1270657#spectroscopic-data-nmr-ir-ms-of-4-4-
chlorophenyl-piperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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